molecular formula C9H8N4O2 B8716940 2-Methoxy-5-tetrazol-1-yl-benzaldehyde

2-Methoxy-5-tetrazol-1-yl-benzaldehyde

Cat. No. B8716940
M. Wt: 204.19 g/mol
InChI Key: PITHNUWDJUJELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-tetrazol-1-yl-benzaldehyde is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-5-tetrazol-1-yl-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-tetrazol-1-yl-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methoxy-5-tetrazol-1-yl-benzaldehyde

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-methoxy-5-(tetrazol-1-yl)benzaldehyde

InChI

InChI=1S/C9H8N4O2/c1-15-9-3-2-8(4-7(9)5-14)13-6-10-11-12-13/h2-6H,1H3

InChI Key

PITHNUWDJUJELK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NN=N2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-5-tetrazol-1-yl-benzaldehyde (2.63 mmol) in dimethylformamide (5 ml) was added potassium carbonate (3.95 mmol) and iodomethane (3.95 mmol) and the mixture was stirred under nitrogen atmosphere for 2 h. The mixture was poured into water (100 ml) and the white solid formed filtered to afford the title compound in a 67% yield.
Quantity
2.63 mmol
Type
reactant
Reaction Step One
Quantity
3.95 mmol
Type
reactant
Reaction Step One
Quantity
3.95 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

Active manganese dioxide (77 mg) was added to a stirred solution of 2methoxy-5-(tetrazol-1-yl) phenylmethanol (40 mg) in tetrahydrofuran (1 ml). After 30 min the mixture was heated in an oil-bath at 70°. After a further 30 min, active manganese dioxide (67 mg) was added. After a further 1 h the mixture was allowed to cool and then filtered. The filtrate was evaporated to give the title compound as a yellow solid (33 mg); nmr, δ(d6 -DMSO), 4.4 (s,3H), 7.53 (d,1H, J=ca 10 Hz), 8.12-8.23 (m, 2H), 10.12 (s,1H), 10.40 (s,1H).
Name
2methoxy-5-(tetrazol-1-yl) phenylmethanol
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
77 mg
Type
catalyst
Reaction Step One
Quantity
67 mg
Type
catalyst
Reaction Step Two

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